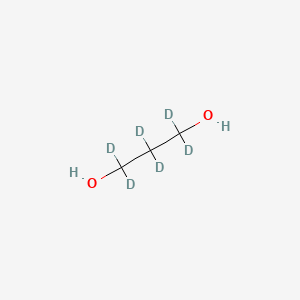
Ormetoprim-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ormetoprim-d6 is a biochemical used for proteomics research . It is the labelled analogue of Ormetoprim, which is an antibiotic that inhibits dihydrofolate reductase .
Synthesis Analysis
Ormetoprim is a diaminopyrimidine-based inhibitor of dihydrofolate reductase, the enzyme responsible for NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate . This inhibition results in the interference in folic acid production . Ormetoprim, weakly antibacterial by itself, can act as a potentiator by cotreatment with sulfadimethoxine, which in turn prevents the formation of folinic acid .
Molecular Structure Analysis
The molecular formula of Ormetoprim-d6 is C14H12D6N4O2 . The molecular weight is 280.36 .
Chemical Reactions Analysis
Ormetoprim is a reversible inhibitor of dihydrofolate reductase . It prevents the synthesis of bacterial DNA and ultimately continued bacterial survival .
Physical And Chemical Properties Analysis
Ormetoprim has a density of 1.2±0.1 g/cm3, a boiling point of 521.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 78.4±0.3 cm3, and it has 6 H bond acceptors and 4 H bond donors .
科学的研究の応用
Photodegradation in Aquaculture Environments
Ormetoprim (OMP), approved for use in the United States for disease prevention in freshwater aquaculture, has been the subject of research focusing on its stability and degradation under various environmental conditions. Studies have shown that OMP's photodegradation is significantly influenced by dissolved organic matter (DOM), particularly the fulvic acid fraction from eutrophic aquaculture ponds and nearby streams. This indirect photodegradation pathway involves hydroxyl radicals, singlet oxygen attack, and reactions with triplet excited-state DOM, highlighting the environmental dynamics affecting OMP's persistence and efficacy (Guerard & Chin, 2012).
Environmental Stability and Aquatic Fate
Further research into OMP, often used in combination with sulfadimethoxine (SDM) in aquaculture, has investigated its environmental fate, including stability under various conditions and interactions with substrates. Findings indicate that OMP, along with SDM, remains stable across a range of salinities and pH levels for extended periods. This stability, however, is affected by factors such as temperature and the presence of certain substrates, such as bentonite clay, which can reduce OMP concentrations. Such studies underscore the complex factors influencing OMP's behavior in aquatic environments and its potential long-term environmental impact (Bakal & Stoskopf, 2001).
Sorption and Transport in Soils
The environmental behavior of OMP extends to its interaction with soils, where its sorption dynamics have been explored. Research indicates that OMP's sorption in soil and sand can vary significantly, with findings suggesting that it sorbs more strongly than SDM, potentially affecting its mobility and bioavailability in the environment. Such studies are crucial for understanding the potential risks associated with the use of OMP in agriculture and its subsequent presence in terrestrial and aquatic ecosystems (Sanders et al., 2008).
Implications for Drug Resistance
On a molecular level, research has also addressed the implications of OMP use in relation to antibiotic resistance. A study focusing on novel trimethoprim resistance genes identified in bacteria offers insights into the challenges of managing antibiotic resistance in clinical and environmental contexts. Understanding the genetic mechanisms underlying resistance can inform strategies to mitigate the spread of resistant pathogens, an area indirectly related to the use of antimicrobial agents like OMP in both medical and veterinary applications (Tagg et al., 2018).
Safety And Hazards
特性
CAS番号 |
1346602-49-0 |
|---|---|
製品名 |
Ormetoprim-d6 |
分子式 |
C14H18N4O2 |
分子量 |
280.361 |
IUPAC名 |
5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3 |
InChIキー |
KEEYRKYKLYARHO-XERRXZQWSA-N |
SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
同義語 |
2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6; 2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine; Diamino-5-(6-methylveratryl)pyrimidine-d6; NSC 95072-d6; Ormethoprim-d6; Ro 5-9754-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



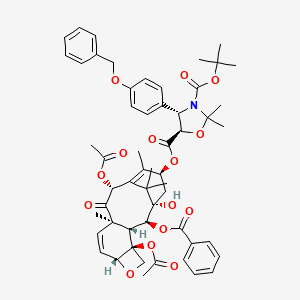
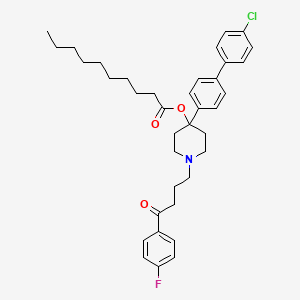
![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)
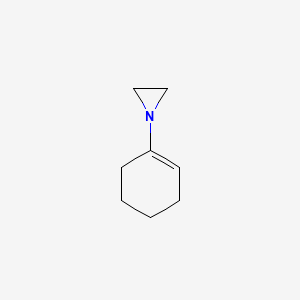
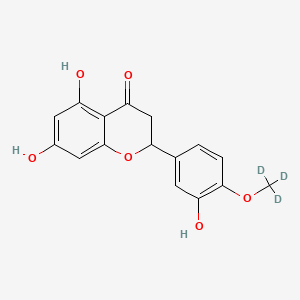
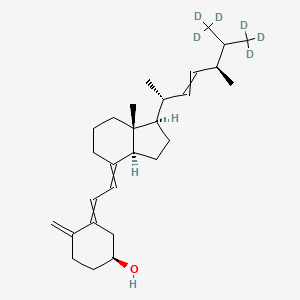
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
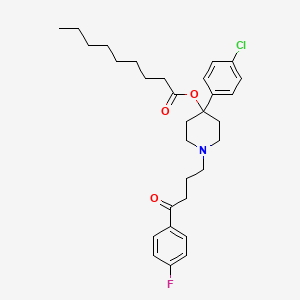
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
